molecular formula C14H14N2O4S2 B2536811 N-(5-acetyl-4-methylthiazol-2-yl)-3-(methylsulfonyl)benzamide CAS No. 896287-45-9

N-(5-acetyl-4-methylthiazol-2-yl)-3-(methylsulfonyl)benzamide

Cat. No. B2536811
CAS RN: 896287-45-9
M. Wt: 338.4
InChI Key: IYAYXLIRCAPAHZ-UHFFFAOYSA-N
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Description

“N-(5-acetyl-4-methylthiazol-2-yl)benzamide” is a chemical compound with the molecular formula C13H12N2O2S and a molecular weight of 260.31 .


Molecular Structure Analysis

The molecular structure of “N-(5-acetyl-4-methylthiazol-2-yl)benzamide” consists of a benzamide group attached to a 5-acetyl-4-methylthiazol-2-yl group .

Scientific Research Applications

Antimalarial and Antiviral Applications

N-(5-acetyl-4-methylthiazol-2-yl)-3-(methylsulfonyl)benzamide derivatives have been investigated for their antimalarial activity. Computational calculations and molecular docking studies have shown that certain sulfonamide derivatives exhibit potent antimalarial properties with low cytotoxicity, highlighting their potential as COVID-19 therapeutic agents due to their interaction with key viral proteins (Fahim & Ismael, 2021).

Antiarrhythmic Properties

Research into 4-[(methylsulfonyl)amino]benzamides and sulfonamides has uncovered their Class III antiarrhythmic activity, particularly in models of ventricular fibrillation in dogs. These compounds show promise in prolonging action potential duration without affecting conduction, indicating their potential for treating arrhythmias (Ellingboe et al., 1992).

Chemical Synthesis and Environmental Applications

The copper(II)-catalyzed remote sulfonylation of N-(quinolin-8-yl)benzamide derivatives demonstrates an environmentally friendly approach to synthesizing N-(5-(phenylsulfonyl)quinolin-8-yl)benzamide derivatives. This method yields products in moderate to high yields and is noted for its minimal odor and reduced environmental impact (Xia et al., 2016).

Electrophysiological Activity

N-substituted-4-(1H-imidazol-1-yl)benzamides have been synthesized and evaluated for their cardiac electrophysiological activity, showing comparable potency to known selective class III agents. These findings suggest the potential of these compounds in the development of new treatments for reentrant arrhythmias (Morgan et al., 1990).

Prodrug Development

Investigations into water-soluble amino acid derivatives of N-methylsulfonamides as potential prodrugs highlight the possibility of enhancing the solubility and pharmacological profiles of sulfonamide drugs. These studies provide a foundation for the development of more effective and patient-friendly pharmaceuticals (Larsen, Bundgaard, & Lee, 1988).

properties

IUPAC Name

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O4S2/c1-8-12(9(2)17)21-14(15-8)16-13(18)10-5-4-6-11(7-10)22(3,19)20/h4-7H,1-3H3,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYAYXLIRCAPAHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)C)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-acetyl-4-methylthiazol-2-yl)-3-(methylsulfonyl)benzamide

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